

Thermochemical properties of 3-Cyclohexylpropanoic acid

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Compound of Interest

Compound Name: 3-Cyclohexylpropanoic acid

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An In-depth Technical Guide to the Thermochemical Properties of 3-Cyclohexylpropanoic Acid

Abstract: This technical guide provides a comprehensive framework for the determination and understanding of the core thermochemical properties of **3-Cyclohexylpropanoic acid** (CAS No. 701-97-3). Recognizing its role as a key building block in pharmaceutical development and polymer chemistry, a thorough characterization of its energetic landscape is crucial for process scale-up, safety assessment, reaction modeling, and computational studies.^{[1][2]} This document moves beyond a simple data sheet, offering a detailed exposition of the principles and state-of-the-art experimental methodologies required to accurately measure fundamental thermochemical parameters, including the enthalpy of formation, combustion, vaporization, and fusion. We present field-proven, self-validating protocols for constant-volume (bomb) calorimetry and differential scanning calorimetry (DSC), grounded in authoritative standards. For drug development professionals and researchers, this guide serves as a practical manual for obtaining the high-quality thermochemical data essential for advancing novel molecular design and chemical manufacturing.

Introduction: The Scientific Imperative

3-Cyclohexylpropanoic acid is a versatile carboxylic acid featuring a cyclohexyl group attached to a propionic acid backbone.^[1] This structure imparts unique solubility and reactivity characteristics, making it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders, as well as in the production of high-

performance polymers.[1] As development programs for molecules incorporating this moiety advance from laboratory-scale synthesis to pilot-plant and full-scale manufacturing, a quantitative understanding of the compound's thermochemical properties becomes a non-negotiable prerequisite.

Thermochemical data such as the standard enthalpy of formation ($\Delta_f H^\circ$) and enthalpy of combustion ($\Delta_c H^\circ$) are fundamental to:

- **Process Safety & Hazard Analysis:** Predicting the adiabatic temperature rise in the event of a runaway reaction.
- **Reaction Engineering:** Calculating reaction enthalpies, optimizing heat management for reactors, and designing efficient cooling/heating systems.
- **Computational Chemistry:** Providing benchmark experimental data for the validation and parameterization of computational models used in drug design and materials science.
- **Physical Chemistry:** Understanding intermolecular forces and phase-change behavior.

This guide provides the necessary theoretical grounding and detailed experimental workflows to empower research and development teams to generate this critical data in-house.

Foundational Thermochemical Properties

Before detailing experimental procedures, it is essential to define the key parameters of interest:

- **Standard Enthalpy of Combustion ($\Delta_c H^\circ$):** The heat evolved when one mole of a substance is completely burned in excess oxygen under standard conditions (298.15 K and 1 bar). It is an experimentally accessible value of great importance.
- **Standard Enthalpy of Formation ($\Delta_f H^\circ$):** The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is typically derived indirectly from the enthalpy of combustion via Hess's Law.
- **Enthalpy of Vaporization ($\Delta_{vap} H$):** The enthalpy change required to transform one mole of a substance from the liquid to the gaseous state at a given pressure and temperature.

- Enthalpy of Fusion ($\Delta_{\text{fus}}H$): The enthalpy change resulting from providing energy to a substance to change its state from a solid to a liquid.

Physicochemical Profile of 3-Cyclohexylpropanoic Acid

A summary of the known physical properties is essential for planning experimental work. These values have been consolidated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	701-97-3	[1][3]
Molecular Formula	C ₉ H ₁₆ O ₂	[1][2][4]
Molecular Weight	156.22 g/mol	[1][4]
Appearance	Clear colorless liquid	[1][5]
Melting Point	14-17 °C (lit.)	[1][6]
Boiling Point	275.8 °C (lit.)	[1][6]
Density	~0.912 - 1.006 g/mL at 25 °C (lit.)	[1][6]
Vapor Pressure	< 0.1 mbar @ 20 °C; 0.001 mmHg @ 25 °C (est.)	[3][7]
Flash Point	130 °C (266 °F)	[5][6]

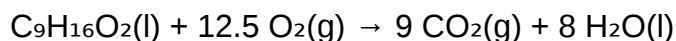
Note: The melting point near room temperature indicates that the substance can be handled as either a low-melting solid or a liquid, which influences sample preparation for calorimetry.

Experimental Determination of Enthalpy of Formation (Condensed Phase)

The standard enthalpy of formation for an organic compound containing only carbon, hydrogen, and oxygen is most accurately determined by measuring its enthalpy of combustion.

Principle: The Path via Combustion

The combustion of **3-Cyclohexylpropanoic acid** follows the balanced chemical equation:



By measuring the heat released during this reaction (the enthalpy of combustion, ΔcH°), we can calculate the enthalpy of formation (ΔfH°) using Hess's Law:

$$\Delta\text{fH}^\circ(\text{C}_9\text{H}_{16}\text{O}_2) = [9 \times \Delta\text{fH}^\circ(\text{CO}_2, \text{g})] + [8 \times \Delta\text{fH}^\circ(\text{H}_2\text{O}, \text{l})] - \Delta\text{cH}^\circ(\text{C}_9\text{H}_{16}\text{O}_2)$$

The standard enthalpies of formation for carbon dioxide and liquid water are well-established, high-purity reference values. Therefore, the precision of the ΔfH° determination rests entirely on the quality of the ΔcH° measurement.

Methodology: Constant-Volume (Bomb) Calorimetry

For non-volatile liquids and solids, constant-volume calorimetry, commonly known as bomb calorimetry, is the gold-standard technique.^[8] The reaction occurs within a sealed, fixed-volume vessel (the "bomb"), and the measured heat release corresponds to the change in internal energy (ΔcU).^{[8][9]}

The use of a sealed bomb ensures complete combustion at high oxygen pressure (~3 MPa) and contains all reactants and products, allowing for precise measurement of the total energy change.^[10] This method is particularly suited for organic acids and provides the high accuracy required for derivative thermodynamic calculations.^[11]

The trustworthiness of the results is established by calibrating the calorimeter system with a certified standard of known combustion energy, typically benzoic acid.^{[8][9]}

Step 1: Calibration of the Calorimeter

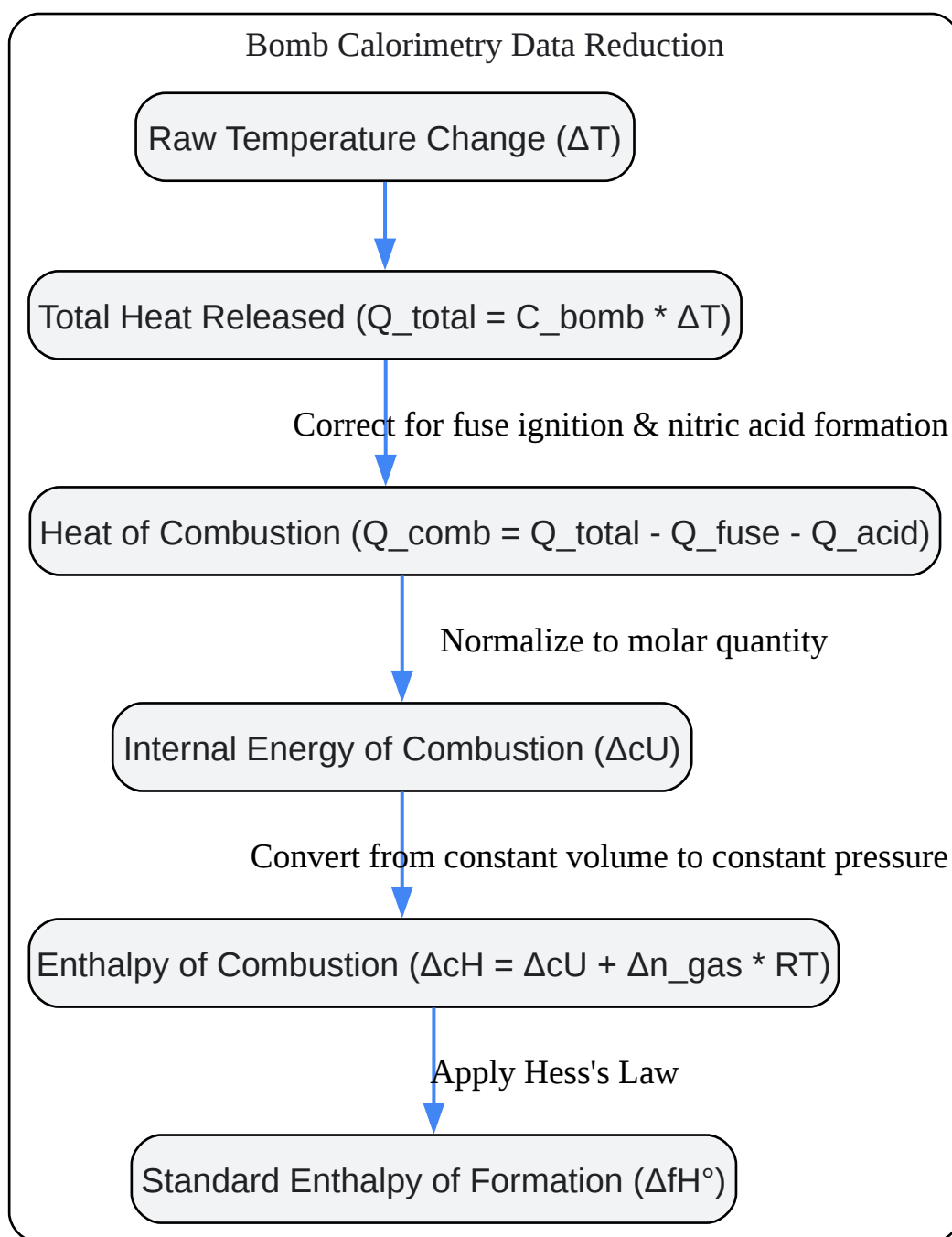
- **Preparation:** Accurately weigh (~1 g) a pellet of certified benzoic acid ($\text{C}_6\text{H}_5\text{COOH}$) and place it in the crucible inside the bomb.
- **Fuse Wire:** Attach a known length of nickel-chromium fuse wire, which will be used to ignite the sample.

- **Internal Water:** Add 1 mL of purified water to the bomb to ensure the final state of water is liquid, as per the standard thermochemical definition.
- **Assembly & Pressurization:** Seal the bomb and charge it with high-purity oxygen to a pressure of 3 MPa.
- **Calorimeter Setup:** Submerge the sealed bomb in a precisely measured mass of water in the calorimeter's insulated bucket. Allow the entire system to reach thermal equilibrium.
- **Ignition & Data Acquisition:** Ignite the sample by passing a current through the fuse wire. Record the temperature of the calorimeter water at regular intervals until a stable final temperature is reached.
- **Calculation of Heat Capacity (C_{bomb}):** The effective heat capacity of the calorimeter is determined using the known enthalpy of combustion of benzoic acid (-26.38 kJ/g).^[9]

Step 2: Combustion of **3-Cyclohexylpropanoic Acid**

- **Sample Preparation:** Accurately weigh (~0.8 g) a sample of **3-Cyclohexylpropanoic acid** into the crucible. Since it is a liquid or low-melting solid, it may be weighed directly into the crucible or encapsulated in a gelatin capsule of known combustion energy.
- **Repeat Protocol:** Repeat steps 2 through 6 from the calibration procedure using the **3-Cyclohexylpropanoic acid** sample.
- **Post-Reaction Analysis:** After combustion, vent the bomb and collect the liquid contents. Titrate this solution with a standard sodium carbonate solution to quantify the amount of nitric acid formed from trace nitrogen in the oxygen supply. This is a critical correction.

The raw temperature change is not the final result. To obtain the standard enthalpy of combustion, a series of corrections, known as Washburn corrections, are essential.^{[10][12]} These account for the deviation of the experimental conditions from the ideal standard state.



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Caption: Workflow for calculating enthalpy of formation from raw calorimetry data.

Determination of Phase Change Enthalpies

To determine the gas-phase enthalpy of formation, the enthalpies of phase transitions from the standard state (liquid at 298.15 K) to the gaseous state are required.

Enthalpy of Fusion ($\Delta_{\text{fus}}H$)

Given that the melting point is 14-17 °C, the compound is a liquid in its standard state at 298.15 K (25 °C). However, determining the enthalpy of fusion is still valuable for a complete thermochemical profile.

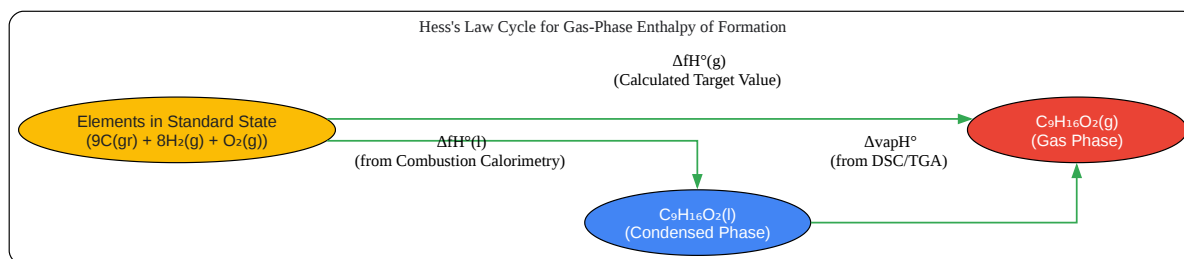
- Methodology: Differential Scanning Calorimetry (DSC): A precisely weighed sample is cooled until it crystallizes and then heated at a constant rate through its melting point. The DSC instrument measures the heat flow required to maintain the sample at the same temperature as a reference. The area under the melting peak is directly proportional to the enthalpy of fusion.^{[12][13]}

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)

- Methodology: Thermogravimetry (TGA) / Differential Scanning Calorimetry (DSC): The enthalpy of vaporization can be determined from vapor pressure measurements at different temperatures (using the Clausius-Clapeyron equation) or more directly using techniques like DSC.^{[12][13]} In a DSC experiment, the heat absorbed during the vaporization of a sample in an open or pinhole pan is measured.

Gas-Phase Enthalpy of Formation: The Complete Picture

The gas-phase enthalpy of formation is indispensable for computational chemists who model molecules in an unperturbed state. It is calculated by applying Hess's Law to the condensed-phase and phase-change data.



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Caption: Thermodynamic cycle to determine gas-phase enthalpy of formation.

Calculation: $\Delta_f H^\circ(\text{gas}) = \Delta_f H^\circ(\text{liquid}) + \Delta_{vap} H^\circ$

Summary of Thermochemical Data for 3-Cyclohexylpropanoic Acid

This table provides a template for reporting the experimentally determined values. Researchers are strongly encouraged to perform these measurements to populate this dataset.

Parameter	Symbol	Value (kJ/mol)	Methodology
Standard Enthalpy of Combustion (liquid)	$\Delta_c H^\circ(l)$	To be determined	Bomb Calorimetry
Standard Enthalpy of Formation (liquid)	$\Delta_f H^\circ(l)$	To be determined	Derived from $\Delta_c H^\circ$
Enthalpy of Vaporization	$\Delta_{vap} H^\circ$	To be determined	DSC / TGA
Enthalpy of Fusion	$\Delta_{fus} H^\circ$	To be determined	DSC
Standard Enthalpy of Formation (gas)	$\Delta_f H^\circ(g)$	To be determined	Derived from $\Delta_f H^\circ(l)$ and $\Delta_{vap} H^\circ$

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